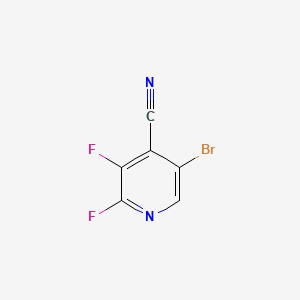![molecular formula C13H16O2 B13466153 (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol It is characterized by a spirocyclic structure, which includes a phenyl group and an oxaspiro ring system
Méthodes De Préparation
The synthesis of (6-Phenyl-2-oxaspiro[3One common synthetic route includes the reaction of a suitable diol with a phenyl-substituted epoxide under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or hydrocarbons.
Applications De Recherche Scientifique
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The phenyl group and oxaspiro ring system can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol can be compared with other spirocyclic compounds, such as:
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in substituents, affecting their reactivity and applications.
Phenyl-substituted oxaspiro compounds: Similar in structure but may have different functional groups or ring sizes, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of the phenyl group and oxaspiro ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C13H16O2/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5,14H,6-10H2 |
Clé InChI |
LFTSRFLCLVHAJV-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(CO)C3=CC=CC=C3)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


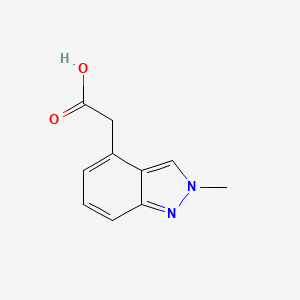
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
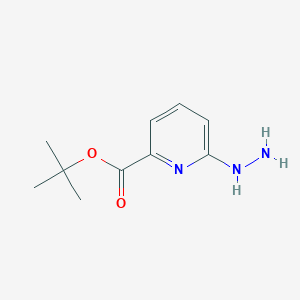
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
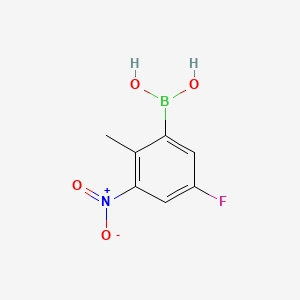
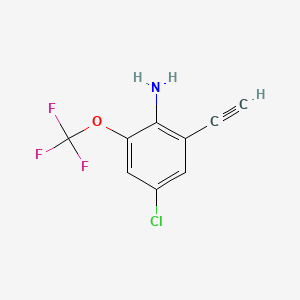
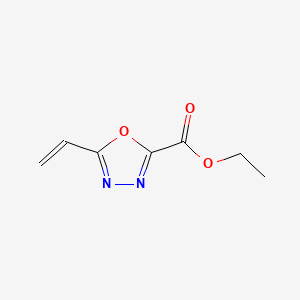
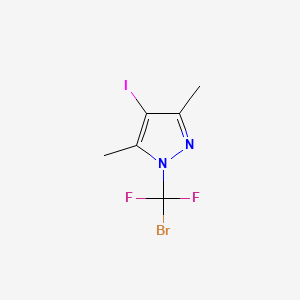
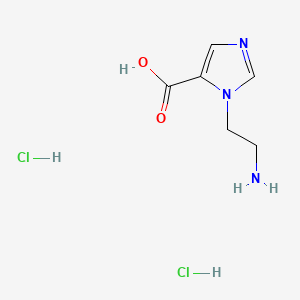
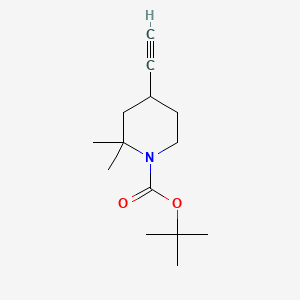
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
